1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-
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Overview
Description
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolotriazine ring system . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine hydrides. Substitution reactions typically result in the formation of various substituted triazolotriazines .
Scientific Research Applications
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic properties and used in explosives.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its potential as a pharmaceutical agent.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: Investigated for its high thermal stability and use in advanced materials.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- stands out due to its unique structural features, which confer specific chemical and physical properties.
Properties
CAS No. |
59105-06-5 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-8-6-3-10(5)4(11)2-7-9/h2-3H,1H3 |
InChI Key |
NIYXLQKJUWMMKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NN=CN2C(=O)C=N1 |
Origin of Product |
United States |
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